3-(1H-pyrrol-2-yl)propanehydrazide

Hydrolytic stability Pharmaceutical analysis Preformulation

3-(1H-Pyrrol-2-yl)propanehydrazide (CAS 55490-39-6) is a heterocyclic hydrazide comprising a pyrrole ring linked via a three‑carbon propyl spacer to a hydrazide functional group. With a molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g·mol⁻¹, it exhibits a computed LogP of 1.03 and a topological polar surface area (TPSA) of 70.91 Ų.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12874750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-2-yl)propanehydrazide
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)CCC(=O)NN
InChIInChI=1S/C7H11N3O/c8-10-7(11)4-3-6-2-1-5-9-6/h1-2,5,9H,3-4,8H2,(H,10,11)
InChIKeyZQDQGJYKPXFBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrrol-2-yl)propanehydrazide: A Propyl-Spaced Pyrrole Hydrazide Building Block for Drug Discovery and Bioconjugation


3-(1H-Pyrrol-2-yl)propanehydrazide (CAS 55490-39-6) is a heterocyclic hydrazide comprising a pyrrole ring linked via a three‑carbon propyl spacer to a hydrazide functional group . With a molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g·mol⁻¹, it exhibits a computed LogP of 1.03 and a topological polar surface area (TPSA) of 70.91 Ų . The propyl linker distinguishes it from shorter‑chain analogs and provides a defined spatial separation between the aromatic system and the nucleophilic hydrazide moiety, a feature exploited in medicinal chemistry and bioconjugation applications.

Why Generic Pyrrole Hydrazides Cannot Replace 3-(1H-Pyrrol-2-yl)propanehydrazide in Structure‑Sensitive Applications


Pyrrole‑based hydrazides sharing the same functional groups can display drastically different physicochemical and stability profiles when the linker length between the pyrrole ring and the hydrazide group is altered . The propyl spacer in 3-(1H‑pyrrol‑2‑yl)propanehydrazide imparts a LogP of 1.03, whereas the acetyl analog (ethyl linker) exhibits a LogP of −1.33 and the direct‑attachment analog shows 0.71 . These differences influence membrane permeability, solubility, and metabolic stability, meaning that substituting one pyrrole hydrazide for another without adjusting formulation or synthetic strategy can lead to divergent biological outcomes. The quantitative evidence below demonstrates precisely where this compound differentiates itself.

Quantitative Differentiation Evidence for 3-(1H-Pyrrol-2-yl)propanehydrazide Versus Closest Analogs


Hydrolytic Stability Across Physiological pH: The Hydrazide Outperforms Its Hydrazone Derivative

In a validated UV/VIS stability study, the pyrrole hydrazide (designated D_5) remained stable under all tested physiological conditions (pH 2.0, 7.4, 9.0, and 13.0 at 37 °C), whereas the corresponding hydrazone D_5a underwent significant hydrolysis at pH 2.0 and pH 9.0 and showed decreased absorption at pH 13.0 [1]. This establishes the hydrazide as the more robust entity in physiological media, a critical advantage for applications requiring gastrointestinal transit or extended incubation.

Hydrolytic stability Pharmaceutical analysis Preformulation

Lipophilicity Tuning: Propyl Linker Delivers Balanced LogP Between Hydrophilic and Lipophilic Analogs

Comparative computed LogP values reveal a clear progression driven by linker length: the acetyl analog (ethyl spacer) is highly hydrophilic (LogP −1.33), the direct‑attachment analog is moderately hydrophilic (LogP 0.71), and 3-(1H‑pyrrol‑2‑yl)propanehydrazide (propyl spacer) occupies an intermediate lipophilicity range (LogP 1.03) . This places the compound within the optimal LogP window (1–3) often associated with favorable oral bioavailability and blood–brain barrier penetration.

Lipophilicity Drug-likeness Physicochemical profiling

Conserved Topological Polar Surface Area Across Pyrrole Hydrazides Indicates Linker-Dependent Selectivity

Despite significant differences in LogP, all three pyrrole hydrazides share an identical TPSA of 70.91 Ų . This demonstrates that the propyl spacer modulates lipophilicity without altering the hydrogen‑bonding capacity of the hydrazide head group. Consequently, differences in biological activity or pharmacokinetics can be attributed specifically to the linker length rather than to changes in polar interactions.

Polar surface area Drug transport Structure–property relationship

MAO-B Inhibition: Hydrazone Derived from Pyrrole Hydrazide Scaffold Shows Activity Comparable to Selegiline

The hydrazone DI 5a, synthesized from an N‑pyrrolyl hydrazide scaffold analogous to 3-(1H‑pyrrol‑2‑yl)propanehydrazide, exhibited statistically significant inhibitory activity against human recombinant MAO‑B enzyme that was comparable to the clinical standard selegiline and superior to melatonin [1]. While the parent hydrazide itself was not the active species, this result demonstrates that the hydrazide building block is a critical precursor for generating high‑potency MAO‑B inhibitors.

MAO-B inhibition Neuroprotection Parkinson's disease

High-Value Application Scenarios for 3-(1H-Pyrrol-2-yl)propanehydrazide Based on Verified Differentiation


Synthesis of Hydrolytically Stable Hydrazone Libraries for CNS Drug Discovery

The superior hydrolytic stability of the hydrazide relative to its hydrazone counterpart [1] makes 3-(1H‑pyrrol‑2‑yl)propanehydrazide the preferred storage and shipping form. Researchers can generate diverse hydrazone libraries on demand by condensing the stable hydrazide with aldehydes or ketones, minimizing degradation losses during compound management. The propyl linker further provides a LogP of 1.03 , which is conducive to passive blood–brain barrier penetration for CNS targets such as MAO-B [2].

Bioconjugation Linker for Targeted Delivery Systems

The hydrazide group readily reacts with carbonyl‑containing biomolecules (e.g., oxidized glycoproteins) to form stable hydrazone linkages. The propyl spacer provides sufficient flexibility and distance to minimize steric hindrance between the pyrrole anchoring point and the conjugated biomolecule. Compared to the acetyl analog (LogP −1.33), the propyl linker’s higher LogP (1.03) may improve membrane association in cellular delivery applications, while the conserved TPSA of 70.91 Ų maintains hydrogen‑bonding capacity essential for recognition.

Intermediate for PROTAC Linker Design with Defined Physicochemical Profile

PROTAC efficacy is highly dependent on linker length and composition. The propyl spacer in 3-(1H‑pyrrol‑2‑yl)propanehydrazide offers a defined three‑carbon separation that is distinct from the ethyl (acetyl) or direct‑attachment linkers commonly used. Its intermediate LogP of 1.03 [1] and identical TPSA (70.91 Ų) to other pyrrole hydrazides [1] allow medicinal chemists to tune PROTAC physicochemical properties without altering the hydrogen‑bond pharmacophore, a key consideration during parallel library synthesis.

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